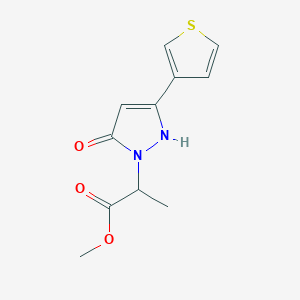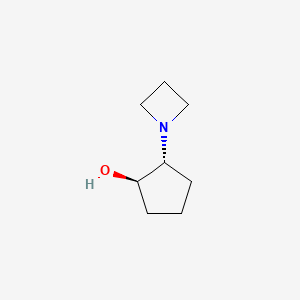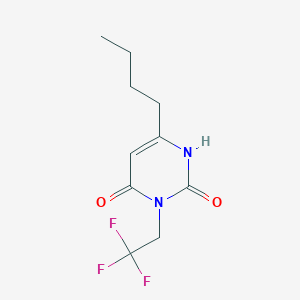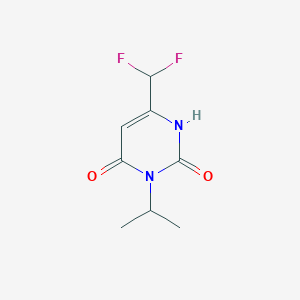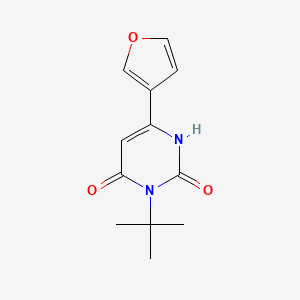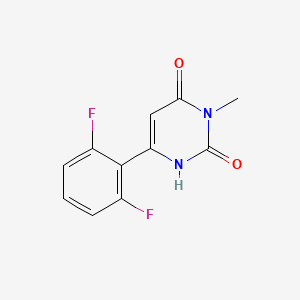
6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
The compound “6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is likely to be a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The presence of fluorine atoms and the isocyanate group could potentially give this compound unique properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 2,6-difluorophenyl group is a common motif in organic chemistry and is known to influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its functional groups. For instance, isocyanates are known to react with amines to form ureas . A derivative of a similar compound has been studied for its anticancer properties, indicating potential bioactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of fluorine atoms could influence its reactivity and stability .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones, which are chemically related to the specified compound, involves reactions with aliphatic carboxylic acid chlorides producing 4-O-acyl derivatives. These derivatives undergo O,C-migration of the acyl group, leading to enamino derivatives that have potential applications in synthesizing various organic compounds (Rubinov et al., 2008).
Crystal Structure Analysis
Research on crystal structures related to "6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione" provides insights into the molecular geometry, dihedral angles, and hydrogen bonding patterns. These studies are crucial for understanding the physical properties and reactivity of such compounds (Li et al., 2005).
Photovoltaic Applications
The development of non-fullerene electron acceptors for organic solar cells using components structurally similar to the specified compound demonstrates the potential of such materials in enhancing the efficiency and performance of photovoltaic devices. An example is the bifluorenylidene-functionalized electron acceptor, which shows promising efficiency in solar cell applications (Gupta et al., 2017).
Supramolecular Assemblies
The dihydropyrimidine-2,4-(1H,3H)-dione functionality serves as a building block for crown-containing hydrogen-bonded supramolecular assemblies. Such compounds form complex 2D and 3D networks through hydrogen bonding, showcasing the utility of pyrimidine derivatives in constructing intricate molecular architectures (Fonari et al., 2004).
Computational Studies
Computational and spectroscopic studies on related tetrahydropyrimidine-2,4-diones help elucidate their molecular structures, vibrational wavenumbers, and electronic properties. These studies contribute to a deeper understanding of the material's optoelectronic characteristics and potential applications in nonlinear optical devices (Al-Abdullah et al., 2014).
Propriétés
IUPAC Name |
6-(2,6-difluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-9(16)5-8(14-11(15)17)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBFPHUBHHKSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



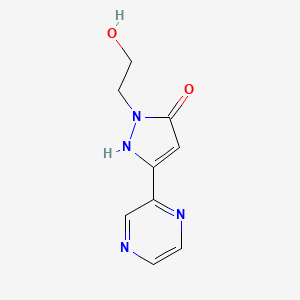

![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)
![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484063.png)
![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484064.png)
![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)

